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Compound of Interest

Compound Name:
1-(2,5-Bis(2,2,2-

trifluoroethoxy)phenyl)ethanone

CAS No.: 76784-40-2

Cat. No.: B1333704

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principal industrial synthesis routes for the

antiarrhythmic drug flecainide. It includes a comparative analysis of different synthetic

strategies, detailed experimental protocols for key reactions, and visual representations of the

synthetic pathways.

Overview of Synthetic Strategies
The industrial production of flecainide, chemically known as 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-

piperidylmethyl)benzamide, primarily revolves around the synthesis of the key intermediate,

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, and its subsequent coupling with a piperidine-

containing side chain. Several routes have been developed, starting from different

commercially available materials. These routes are often designed to optimize yield, purity,

cost-effectiveness, and safety on a large scale.

The final step in flecainide synthesis typically follows one of two main pathways:
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One-Step Amidation: Direct coupling of an activated form of 2,5-bis(2,2,2-

trifluoroethoxy)benzoic acid with 2-(aminomethyl)piperidine. This method is concise but can

suffer from side reactions, such as acylation at the secondary amine of the piperidine ring[1]

[2].

Two-Step Amidation and Reduction: Reaction of the activated benzoic acid with 2-

(aminomethyl)pyridine, followed by catalytic hydrogenation of the pyridine ring to the

corresponding piperidine[1][2][3]. This two-step process is often preferred in industrial

settings as it avoids the issue of isomeric impurities and can lead to higher overall yields and

purity[1].

Comparative Data of Synthetic Routes
The following table summarizes quantitative data for different industrial synthesis routes of

flecainide, providing a comparison of their efficiencies at various stages.
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Starting
Material

Key
Intermediate

Key Reaction
Steps &
Conditions

Overall Yield Reference

1,4-

Dibromobenzene

1,4-bis(2,2,2-

trifluoroethoxy)be

nzene

1. Etherification

with 2,2,2-

trifluoroethanol

(TFE) using a

base (e.g.,

sodium tert-

butoxide) and a

copper catalyst

in DMF. 2.

Acetylation to

2,5-bis(2,2,2-

trifluoroethoxy)ac

etophenone. 3.

Oxidation to 2,5-

bis(2,2,2-

trifluoroethoxy)be

nzoic acid.

Not explicitly

stated for the

entire sequence,

but individual

step yields are

reported.

[1][2][4][5]

2,5-

Dihydroxybenzoi

c Acid

2,5-bis(2,2,2-

trifluoroethoxy)be

nzoic acid

1.

Trifluoroethylatio

n using reagents

like trifluoroethyl

triflate.

This route is

often cited as

expensive for

industrial scale.

[2][6]

4-Fluoro-1-

bromobenzene

1,4-bis(2,2,2-

trifluoroethoxy)be

nzene

1. Reaction with

TFE in the

presence of a

base and a

copper-

containing

catalyst.

High yields for

the formation of

the key

intermediate are

reported.

[1]

2-Chlorobenzoic

Acid

2,5-bis(2,2,2-

trifluoroethoxy)be

nzoic acid

1. Reaction with

TFE and a base

(e.g., sodium

Yields of 80-90%

for the formation

of the key

[2]
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tert-butoxide) in

DMF with a

copper catalyst

at elevated

temperatures

(e.g., 120°C).

intermediate are

achievable.

Final Conversion to Flecainide Acetate

Precursor
Reaction
Steps &
Conditions

Yield Melting Point Reference

2,5-bis(2,2,2-

trifluoroethoxy)-

N-(2-

pyridylmethyl)be

nzamide

Catalytic

hydrogenation

with 5% Pt/C in

glacial acetic

acid under

hydrogen

pressure

(approx. 10 psi)

at room

temperature for

6-7 hours.

71% (first crop),

additional 18%

(second crop)

150-152°C (first

crop), 148-150°C

(second crop)

[3]

Methyl 2,5-

bis(2,2,2-

trifluoroethoxy)be

nzoate

Reaction with 2-

(aminomethyl)pip

eridine in toluene

at reflux for 10

hours.

85% (free base) Not specified [1]

Flecainide Free

Base

Treatment with

glacial acetic

acid in

isopropanol,

followed by

precipitation with

hexane.

89% Not specified [2]
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Synthetic Route Diagrams
Route 1: From 1,4-Dibromobenzene

1,4-Dibromobenzene

1,4-bis(2,2,2-trifluoroethoxy)benzene

TFE, Base, Cu catalyst

2,5-bis(2,2,2-trifluoroethoxy)acetophenone

Acetylation

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Oxidation

2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride

Thionyl Chloride

2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide

2-(aminomethyl)pyridine

Flecainide

Catalytic Hydrogenation (Pt/C, H2)

Flecainide Acetate

Acetic Acid
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Click to download full resolution via product page

Caption: Synthesis of Flecainide from 1,4-Dibromobenzene.

Route 2: From 2-Chlorobenzoic Acid

2-Chlorobenzoic Acid

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

TFE, Sodium tert-butoxide, CuBr, DMF, 120°C

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Methanol, Thionyl Chloride

Flecainide

2-(aminomethyl)piperidine, Toluene, reflux

Flecainide Acetate

Acetic Acid, Isopropanol

Click to download full resolution via product page

Caption: Synthesis of Flecainide from 2-Chlorobenzoic Acid.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-bis(2,2,2-
trifluoroethoxy)benzoic acid from 2-Chlorobenzoic Acid
This protocol is adapted from the process described in US Patent 7,196,197 B2[2].
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Materials:

2,2,2-Trifluoroethanol (TFE)

N,N-Dimethylformamide (DMF)

Sodium tert-butoxide

2-Chlorobenzoic acid

Cupric bromide (CuBr₂)

Water

20% Hydrochloric acid (HCl) solution

Dichloromethane (CH₂Cl₂)

Procedure:

To a solution of 2,2,2-trifluoroethanol (40.0 g) in DMF (100 ml), add sodium tert-butoxide

(23.0 g) at 0°C.

Stir the solution at 20-25°C for 1 hour.

Add 2-chlorobenzoic acid (25.0 g) followed by cupric bromide (2.0 g).

Heat the mixture and stir at 120°C for 5 hours.

Cool the mixture to 10°C and add water (30 ml), followed by 20% HCl solution (90 ml).

Extract the solution with dichloromethane (3 x 50 ml).

The combined organic layers are then washed, dried, and the solvent is evaporated to yield

the product.

Protocol 2: Two-Step Synthesis of Flecainide Acetate
from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
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This protocol combines amidation and subsequent reduction steps.

Part A: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide

This part of the protocol is based on the procedure described in patent WO2002066413A1[3].

Materials:

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

2-Aminomethylpyridine

Glyme

Hexane

Procedure:

Add 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (50 g, 0.125 mole) in 100 mL of

glyme over approximately 40 minutes to a solution of 2-aminomethylpyridine (16.2 g, 0.15

mole) in 100 mL of glyme under a dry nitrogen atmosphere at 20-25°C.

Stir the resulting solution for about 20 hours at 20-25°C.

Heat the solution to a gentle reflux and stir for 3 hours.

Cool the solution to 20-25°C and concentrate in vacuo to a volume of 75 mL.

Add hexane (500 mL) with stirring at 20-25°C over 1 hour.

Stir the resulting slurry at 20-25°C for 4 hours and then filter.

Wash the collected solids with hexane (100 mL) and dry the product in air to a constant

weight. The expected yield is an off-white powder (50 g, 99% yield) with a melting point of

101-103°C.[3]

Part B: Synthesis of Flecainide Acetate by Catalytic Hydrogenation

This procedure is adapted from the method described in patent US 3,900,481[3].
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Materials:

2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide

Glacial acetic acid

5% Platinum on carbon (Pt/C)

Isopropyl alcohol

Acetone

Hexane

Procedure:

In a Parr apparatus, combine 0.33 mole (134.7 g) of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-

pyridylmethyl)benzamide, 1.347 liters of glacial acetic acid, and 13.5 g of 5% platinum on

carbon.

Reduce the mixture under a hydrogen pressure of about 10 psi at room temperature. The

reaction is typically complete in 6-7 hours.

Filter the reaction mixture and wash the catalyst with isopropyl alcohol.

Evaporate the combined solution and washings to obtain a residue.

Add hexane to the residue to precipitate a white solid.

Collect the solid and recrystallize from a mixture of acetone and hexane to yield 2,5-

bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate. A 71% yield with a melting

point of 150° to 152°C is expected. A second crop can be obtained by concentrating the

residual liquid, yielding an additional 18% of the product.[3]

Safety Considerations
The synthesis of flecainide involves the use of hazardous materials and requires appropriate

safety precautions.
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Trifluoroethanol (TFE): TFE is a toxic and volatile substance. Handle in a well-ventilated

fume hood and wear appropriate personal protective equipment (PPE), including gloves and

safety glasses.

Strong Bases: Reagents like sodium tert-butoxide are corrosive and react violently with

water. Handle with care and in an inert atmosphere.

Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. It

must be carried out in specialized equipment (e.g., a Parr hydrogenator) by trained

personnel.

Solvents: Many organic solvents used in these syntheses are flammable and may be toxic.

Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all

institutional safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1333704/docs#industrial-synthesis-of-flecainide-
application-notes-and-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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